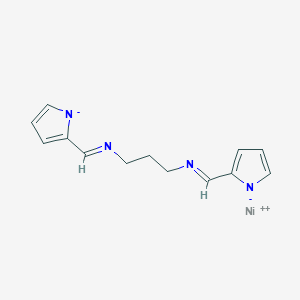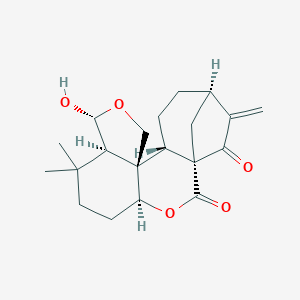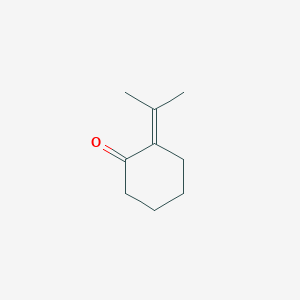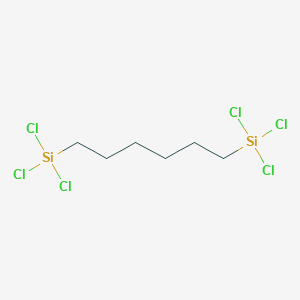
Pbpban
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pbpban, also known as 3-(4-pyridyl)-1-butanol, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is synthesized using a specific method and has been extensively studied for its biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of Pbpban is not fully understood, but it is thought to act through several different pathways. It has been shown to inhibit the aggregation of amyloid-beta peptides, which are thought to play a role in the development of Alzheimer's disease. This compound has also been shown to increase the levels of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and the ability to increase the levels of certain neurotransmitters in the brain. It has also been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Pbpban in lab experiments is its high purity and yield, which makes it a reliable and consistent compound to work with. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
Orientations Futures
There are several future directions for research on Pbpban. One area of interest is its potential use in the treatment of neurological disorders, particularly Alzheimer's disease and Parkinson's disease. Researchers are also investigating its potential use in cancer therapy, as well as its effects on other physiological systems such as the cardiovascular system. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other compounds.
Méthodes De Synthèse
Pbpban is synthesized using a specific method that involves the reaction of 4-pyridinecarboxaldehyde with n-butylmagnesium bromide, followed by a reaction with formaldehyde. This method has been optimized for high yield and purity and has been used extensively in the production of this compound for scientific research purposes.
Applications De Recherche Scientifique
Pbpban has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective effects and can improve cognitive function in animal models. This compound has also been investigated for its potential use in cancer therapy, as it has been shown to inhibit tumor growth in certain types of cancer.
Propriétés
Numéro CAS |
15158-90-4 |
|---|---|
Formule moléculaire |
C13H14N4Ni |
Poids moléculaire |
284.97 g/mol |
Nom IUPAC |
nickel(2+);1-pyrrol-1-id-2-yl-N-[3-(pyrrol-1-id-2-ylmethylideneamino)propyl]methanimine |
InChI |
InChI=1S/C13H14N4.Ni/c1-4-12(16-8-1)10-14-6-3-7-15-11-13-5-2-9-17-13;/h1-2,4-5,8-11H,3,6-7H2;/q-2;+2 |
Clé InChI |
VZMUCBCYODPERU-KTUALKGKSA-N |
SMILES isomérique |
C1=C/C(=C/[N-]CCC[N-]/C=C/2\N=CC=C2)/N=C1.[Ni+2] |
SMILES |
C1=C[N-]C(=C1)C=NCCCN=CC2=CC=C[N-]2.[Ni+2] |
SMILES canonique |
C1=C[N-]C(=C1)C=NCCCN=CC2=CC=C[N-]2.[Ni+2] |
Synonymes |
(N,N'-propylenebis(2-pyrrolylmethyleneaminato))nickel(II) PBPBAN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[(4-Methylphenyl)thio]propionic acid](/img/structure/B83048.png)






![3-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]propane-1,2-diol](/img/structure/B83065.png)
